Zinc, bis(2-methylphenyl)-

Description

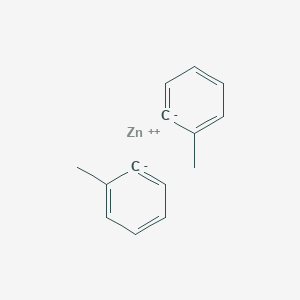

“Zinc, bis(2-methylphenyl)-” (hypothesized as Zn(C₆H₄CH₃-2)₂) is an organozinc compound where zinc is coordinated to two 2-methylphenyl (o-tolyl) groups. Organozinc reagents, such as diarylzinc derivatives, are typically air-sensitive and require inert conditions for handling. These compounds often exhibit tetrahedral or distorted coordination geometries, depending on the steric and electronic properties of the substituents .

The 2-methylphenyl substituents introduce steric hindrance due to the ortho-methyl groups, which may influence reactivity, stability, and intermolecular interactions. Such steric effects are critical in determining the compound’s suitability for cross-coupling reactions or as precursors for advanced materials.

Properties

CAS No. |

7029-31-4 |

|---|---|

Molecular Formula |

C14H14Zn |

Molecular Weight |

247.6 g/mol |

IUPAC Name |

zinc;methylbenzene |

InChI |

InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2 |

InChI Key |

AUGAZENISHMAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

ZnCl2+2C6H4(CH3)MgBr→Zn(C6H4(CH3))2+2MgBrCl

This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.

Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.

Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.

Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Coordination: Ligands such as phosphines, amines, or other donor molecules.

Major Products:

Oxidation: Zinc oxide and organic by-products.

Substitution: New organozinc compounds with different functional groups.

Coordination: Various coordination complexes with altered properties.

Scientific Research Applications

Chemistry:

Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.

Biology and Medicine:

Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.

Industry:

Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.

Comparison with Similar Compounds

Crystal Packing and Dihedral Angles

- Bis[bis(2-methylphenyl)phosphanyl]methane (): This phosphorus-based compound exhibits dihedral angles of 88.39° and 83.88° between the 2-methylphenyl rings and the phosphorus atoms. The crystal structure is stabilized by weak C–H⋯C interactions, forming columns along the b-axis .

- Zinc(II) Schiff Base Complexes (): Substituted phenol ligands (e.g., 4-methyl, 4-tert-butyl) form tetrahedral zinc complexes. The substituents’ bulkiness (e.g., tert-butyl vs. methyl) influences supramolecular arrangements and protein-binding behavior .

Table 1: Structural Parameters of Zinc Complexes with Aryl Substituents

Physicochemical Properties

- Steric Effects : The ortho-methyl groups in “Zinc, bis(2-methylphenyl)-” increase steric hindrance compared to unsubstituted phenyl analogs (e.g., diphenylzinc). This reduces reactivity toward electrophiles but enhances thermal stability .

- Solubility : Bulky substituents like tert-butyl (in ’s [Zn tBu]BSA L Cl) decrease solubility in polar solvents, whereas methyl groups may offer a balance between solubility and stability .

Table 2: Substituent Effects on Protein Binding

| Zinc Complex (Schiff Base) | Substituent | Binding Outcome with BSA | Reference |

|---|---|---|---|

| [ZnMe]BSA L Cl | 4-methyl | BSA L-tBu formation | |

| [Zn tBu]BSA L Cl | 4-tert-butyl | Reduced binding efficiency |

Reactivity and Catalytic Activity

- Zinc Enzyme Mimetics (): Zinc complexes with pyridyl/phenol ligands mimic hydrolytic enzymes. The 2-methylphenyl groups in the target compound may hinder substrate access compared to less bulky ligands, altering catalytic activity .

- Comparison with Phosphorus Analogs : The bis(2-methylphenyl)phosphanyl compound () shows robust intermolecular interactions, suggesting that similar zinc complexes could exhibit unique catalytic or material properties due to their packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.